

# AMG 133 (Maridebart Cafraglutide): A Technical Guide to Target Validation in Metabolic Disease

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

AMG 133, also known as maridebart cafraglutide, is an investigational, first-in-class bispecific molecule engineered as a potential treatment for obesity and related metabolic disorders.[1] It employs a novel mechanism of action by simultaneously antagonizing the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonizing the glucagon-like peptide-1 receptor (GLP-1R).[2] This dual-action approach is designed to leverage the established benefits of GLP-1R agonism on weight loss and glycemic control while exploring the synergistic or additive effects of GIPR inhibition.[3] Preclinical and clinical data to date suggest that this combination results in significant, dose-dependent weight loss with an acceptable safety and tolerability profile.[4][5] This technical guide provides an in-depth overview of the target validation for AMG 133, summarizing key experimental data and methodologies.

## Rationale for Dual Target Engagement

The development of AMG 133 is rooted in preclinical and human genetic data suggesting that inhibiting GIPR could be a viable strategy for weight loss, particularly when combined with GLP-1R agonism.[2][6] While GLP-1R agonists are established therapies for type 2 diabetes and obesity, the role of GIP in metabolic regulation is more complex. Interestingly, both GIPR agonism and antagonism, when paired with GLP-1R agonism, have shown promise in promoting weight loss, a phenomenon sometimes referred to as the "GIP paradox".[3][7] Amgen's strategy with AMG 133 is to explore the antagonistic approach to GIPR signaling.[1]



The molecule itself is an antibody-peptide conjugate, consisting of a fully human monoclonal anti-human GIPR antagonist antibody linked to two GLP-1 analogue agonist peptides.[5][8] This structure allows for a long half-life, enabling less frequent dosing intervals, such as oncemonthly subcutaneous administration.[9][10]

## Preclinical Target Validation In Vitro Cellular Assays

AMG 133's dual activity was confirmed in cell-based systems. The molecule demonstrated antagonist activity against human, cynomolgus monkey, and rat GIPR.[4] Conversely, it showed agonist activity at the GLP-1 receptor.[11]

### **Animal Models**

Rodent Models: In studies with diet-induced obese (DIO) mice, a murine surrogate of AMG 133 led to reduced food intake, lower blood glucose levels, and significant weight loss.[4][9] These effects were accompanied by dose-dependent improvements in blood glucose, plasma insulin, and lipid levels.[4]

Non-Human Primate Models: In obese cynomolgus monkeys, treatment with AMG 133 resulted in a reduction in body weight and total energy intake.[4] Additionally, improvements in metabolic parameters were observed, including decreased fasting triglycerides, insulin, and cholesterol after a six-week treatment period.[4]

## Clinical Target Validation Phase 1 Clinical Trial (NCT04478708)

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG 133 in participants with obesity but without diabetes.[5][6]

#### Methodology:

Participants: Individuals with a Body Mass Index (BMI) between 30.0 kg/m<sup>2</sup> and 40.0 kg/m<sup>2</sup> without other medical conditions.



- Design: Participants were randomized (3:1) to receive subcutaneous AMG 133 or placebo.[6]
   The study included six SAD cohorts (n=49) and three MAD cohorts (n=26).[6]
- Dosing:
  - SAD cohorts received a single dose ranging from 21 mg to 840 mg.[9]
  - MAD cohorts received doses of 140 mg, 280 mg, or 420 mg every four weeks for three months.[6][9]

#### **Key Findings:**

- Weight Loss: AMG 133 demonstrated a dose-dependent reduction in mean body weight, BMI, and waist circumference from baseline.[4] In the MAD cohorts, the mean percent change in body weight by day 85 ranged from -7.2% at the 140mg dose to -14.5% at the 420mg dose.[6] Notably, a significant portion of the weight loss was maintained beyond the treatment period.[5][6]
- Safety and Tolerability: The most common treatment-emergent adverse events were mild
  and transient gastrointestinal symptoms, primarily nausea and vomiting, which generally
  resolved within 48 hours.[4][6] No severe or serious adverse events were reported, and there
  were no significant differences in clinical safety laboratory parameters or echocardiogram
  parameters between the treatment groups.[4]
- Pharmacokinetics: AMG 133 exhibited a long mean half-life of 14 to 16 days for the intact
  molecule and 21 to 24 days for the total molecule, supporting the potential for monthly or
  less frequent dosing.[4]

### Phase 2 Clinical Trial (NCT05669599)

Preliminary data from the 52-week, double-blind, dose-ranging Phase 2 study in individuals with obesity or overweight, with and without type 2 diabetes, have shown promising results.

Key Findings (as of November 2024):

Weight Loss:



- In participants without type 2 diabetes, MariTide (AMG 133) demonstrated up to approximately 20% average weight loss at 52 weeks, with no plateau observed, suggesting potential for further weight reduction.[12]
- In participants with type 2 diabetes, who typically experience less weight loss with GLP-1 therapies, there was up to approximately 17% average weight loss at 52 weeks, also without a plateau.[12]
- Glycemic Control: In participants with type 2 diabetes, average HbA1c was lowered by up to 2.2 percentage points at 52 weeks.[12]
- Cardiometabolic Parameters: Robust and clinically meaningful improvements were seen across various cardiometabolic markers, including blood pressure, triglycerides, and highsensitivity C-reactive protein (hs-CRP).[12]
- Safety: The safety profile was consistent with previous findings, with the most common adverse events being gastrointestinal-related (nausea, vomiting, constipation), which were predominantly mild, transient, and associated with the initial dose.[12]

### **Data Summary**

Table 1: Phase 1 MAD Cohort - Mean Percent Change in Body Weight at Day 85

Dose (subcutaneous, every 4 weeks)	Mean Percent Change in Body Weight
140 mg	-7.2%
420 mg	-14.5%

Data sourced from Amgen's Phase 1 clinical trial announcement.[6]

Table 2: Preliminary Phase 2 - Average Weight Loss at 52 Weeks



Population	Average Weight Loss
Obesity or Overweight (without Type 2 Diabetes)	Up to ~20%
Obesity or Overweight (with Type 2 Diabetes)	Up to ~17%

Data sourced from Amgen's Phase 2 clinical trial announcement.[12]

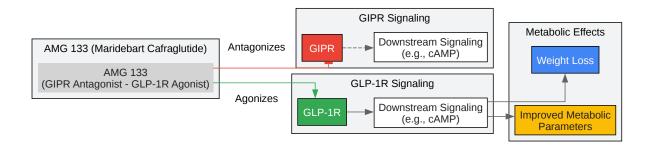
Table 3: Pharmacokinetic Parameters of AMG 133

Parameter	Value
Mean Half-life (intact AMG 133)	14 to 16 days
Mean Half-life (total AMG 133)	21 to 24 days
Time to Maximum Plasma Concentration (SAD cohort)	4 to 7 days post-dose
Time to Maximum Plasma Concentration (MAD cohort)	4 to 6 days post-dose

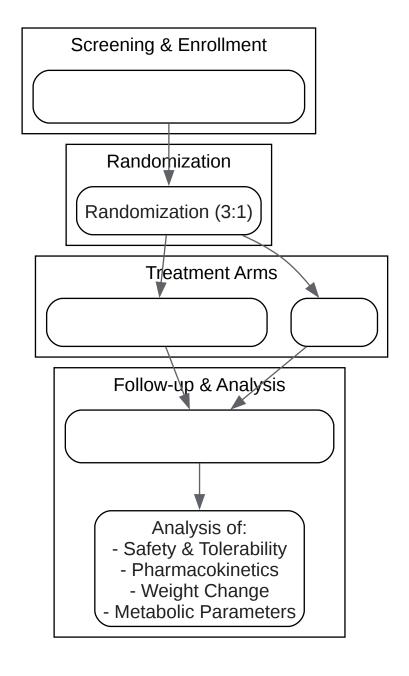
Data sourced from a publication in Nature Metabolism.[4]

# Visualizations Signaling Pathway









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